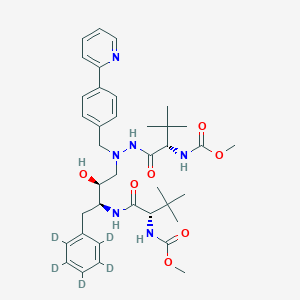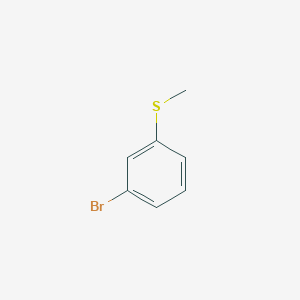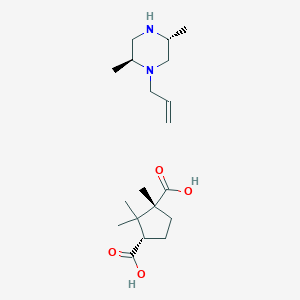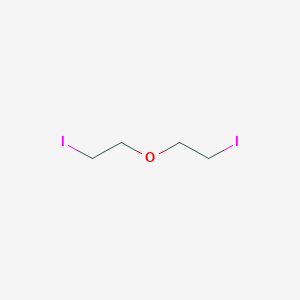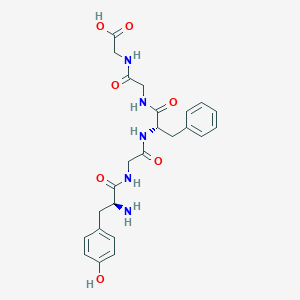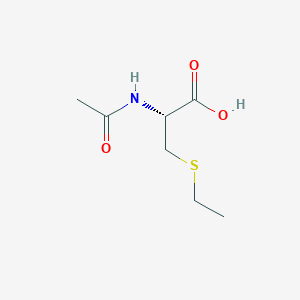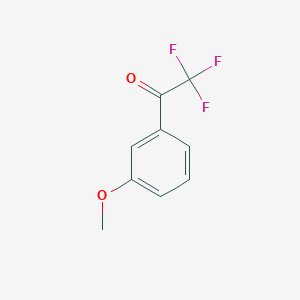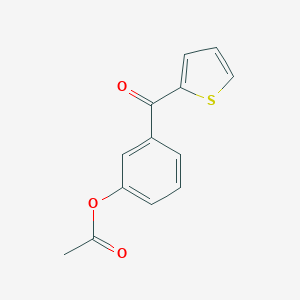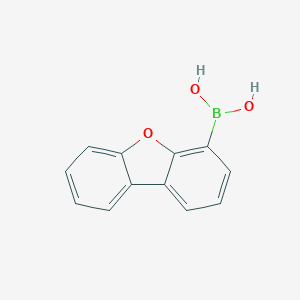
二苯并呋喃-4-硼酸
描述
Dibenzofuran-4-boronic acid is a boronic acid derivative of dibenzofuran, characterized by the presence of a boronic acid functional group at the 4-position of the dibenzofuran ring system. It has been identified as a useful compound in the preparation of sugar sensors due to its ability to change fluorescent properties upon sugar binding under near physiological conditions (Wang, Jin, & Wang, 2005).
Synthesis Analysis
The synthesis of dibenzofuran-4-boronic acid and related compounds involves strategic reactions that incorporate the boronic acid functional group into the dibenzofuran core. One such method includes the reaction of dibenzofuran with boron-containing reagents under specific conditions to introduce the boronic acid group at the desired position. These synthesis pathways are crucial for the preparation of boronic acid derivatives for various applications, including the development of fluorescent reporters for sugar sensing (Wang, Jin, & Wang, 2005).
Molecular Structure Analysis
The molecular structure of dibenzofuran-4-boronic acid is characterized by the dibenzofuran scaffold with a boronic acid group attached at the 4-position. This structure contributes to its unique chemical and physical properties, making it a valuable compound for various research and application areas. Studies involving X-ray crystallography and other analytical techniques have provided insights into the molecular arrangement, bond lengths, and angles, crucial for understanding its reactivity and interaction with other molecules (Agou, Kobayashi, & Kawashima, 2005).
Chemical Reactions and Properties
Dibenzofuran-4-boronic acid participates in various chemical reactions, leveraging the reactivity of the boronic acid group. It has been utilized in the synthesis of complex molecules, including those with fluorescent properties and those involved in binding studies with sugars. The boronic acid group allows for reversible covalent interactions with diols, such as those found in carbohydrates, making it an ideal component for the development of sensors and probes (Wang, Jin, & Wang, 2005).
Physical Properties Analysis
The physical properties of dibenzofuran-4-boronic acid, such as solubility, melting point, and boiling point, are influenced by the presence of the boronic acid group. These properties are critical for its application in various fields, including material science and chemical synthesis. The water solubility of boronic acids, for instance, plays a significant role in their use as fluorescent reporters for sugar sensing in aqueous environments (Wang, Jin, & Wang, 2005).
Chemical Properties Analysis
The chemical properties of dibenzofuran-4-boronic acid, such as acidity, reactivity with diols, and fluorescence changes upon sugar binding, are central to its applications in sensor technology and organic synthesis. The boronic acid moiety's ability to form reversible covalent bonds with diols underlies its utility in constructing complex molecular systems and in the detection of carbohydrates (Wang, Jin, & Wang, 2005).
科学研究应用
有机合成
二苯并呋喃-4-硼酸在有机合成中被广泛使用 . 它是铃木-宫浦交叉偶联反应的关键组分,该反应是有机化学中一项重要且广泛使用的反应 .
高分子科学
涉及二苯并呋喃-4-硼酸的铃木-宫浦交叉偶联反应在高分子科学中也有应用 . 该反应用于制造具有特定性能的复杂聚合物。
制药行业
铃木-宫浦交叉偶联反应也被用于精细化学品和制药行业 . 二苯并呋喃-4-硼酸可用于合成多种医药化合物。
传感应用
二苯并呋喃-4-硼酸可用于开发荧光传感器 . 例如,它可以与其他化合物(如芘)结合,以创建用于儿茶酚及其氨基衍生物(如多巴胺、DOPA 和 DOPAC)的传感器 .
催化
硼酸类化合物(包括二苯并呋喃-4-硼酸)在催化中被使用 . 它们可以催化二醇、碳水化合物或环氧化物开环反应的区域选择性官能化 .
生物活性化合物
作用机制
Target of Action
Dibenzofuran-4-boronic acid (DBFBA) is a boronic acid that has been used as a cross-coupling agent in the Suzuki coupling reaction . It is often coupled with imidazole derivatives to form anti-inflammatory compounds . The bond cleavage and hydrogen bonding properties of DBFBA make it a good target for drug synthesis .
Mode of Action
The Suzuki–Miyaura (SM) coupling reaction is an important and extensively used reaction in organic chemistry . DBFBA participates in this reaction, which involves the coupling of an organoboron compound (like DBFBA) with an organic halide . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway involving DBFBA . This reaction is a type of palladium-catalyzed cross-coupling, which is widely used to form carbon-carbon bonds . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Result of Action
The primary result of DBFBA’s action is the formation of carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction is widely used in organic chemistry, including applications in polymer science and in the fine chemicals and pharmaceutical industries .
Action Environment
Environmental factors can influence the action, efficacy, and stability of DBFBA. Spillage is unlikely to penetrate the soil . It may form an explosive dust-air mixture if dispersed . It’s recommended to store DBFBA in a dark place, sealed in dry, at room temperature .
安全和危害
未来方向
属性
IUPAC Name |
dibenzofuran-4-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BO3/c14-13(15)10-6-3-5-9-8-4-1-2-7-11(8)16-12(9)10/h1-7,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHUJRZYLRVVNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)C3=CC=CC=C3O2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370219 | |
| Record name | Dibenzofuran-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
100124-06-9 | |
| Record name | Dibenzofuran-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibenzofuran-4-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide](/img/structure/B20495.png)
